molecular formula C25H33N5O4 B2387846 Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 1115922-99-0

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2387846
CAS No.: 1115922-99-0
M. Wt: 467.57
InChI Key: BQPRRJBSRBCVTD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxypyrimidine Moiety: The phenoxypyrimidine group is introduced through a nucleophilic substitution reaction.

    Coupling with Piperazine: The piperidine derivative is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during the synthesis, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenoxypyrimidine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyrimidine moiety is known to interact with certain receptors or enzymes, modulating their activity. The piperidine and piperazine rings provide structural stability and enhance binding affinity. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of a phenoxypyrimidine moiety and piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c1-25(2,3)34-24(32)30-15-13-29(14-16-30)23(31)19-9-11-28(12-10-19)21-17-22(27-18-26-21)33-20-7-5-4-6-8-20/h4-8,17-19H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRRJBSRBCVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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